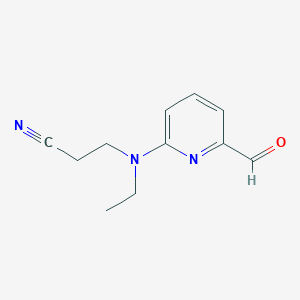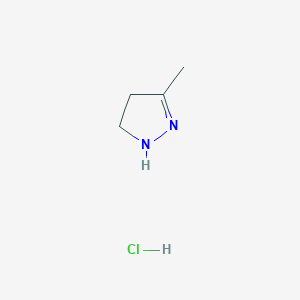![molecular formula C12H5Cl2F3N4S B13095060 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine](/img/structure/B13095060.png)
4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with dichloro and trifluoromethyl groups, as well as a benzo[d]thiazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine typically involves multiple steps. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with 2-amino-5-(trifluoromethyl)benzo[d]thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions on the pyrimidine ring.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the benzo[d]thiazole moiety can undergo such transformations under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) for substitution reactions and oxidizing agents like hydrogen peroxide (H₂O₂) for potential oxidation reactions. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions may lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA and interfere with the activity of topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in the context of its potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-1,3-benzothiazol-2-amine
- 4-(trifluoromethyl)benzothiazol-2-amine
- 2-(methylthio)-1,3-benzothiazol-6-amine
Uniqueness
Compared to these similar compounds, 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine stands out due to its unique combination of a pyrimidine ring with both dichloro and trifluoromethyl substitutions, along with a benzo[d]thiazole moiety.
Eigenschaften
Molekularformel |
C12H5Cl2F3N4S |
|---|---|
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
4,6-dichloro-5-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H5Cl2F3N4S/c13-8-7(9(14)21-11(18)20-8)10-19-5-3-4(12(15,16)17)1-2-6(5)22-10/h1-3H,(H2,18,20,21) |
InChI-Schlüssel |
AFTVMGZOKQFHDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C3=C(N=C(N=C3Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


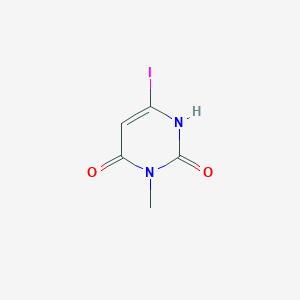
![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B13094985.png)
![3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13094998.png)



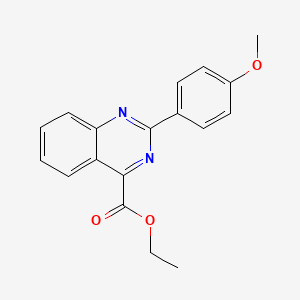
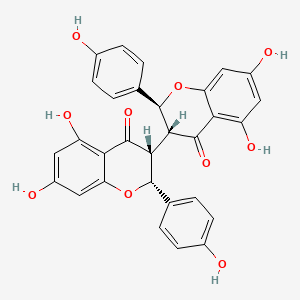

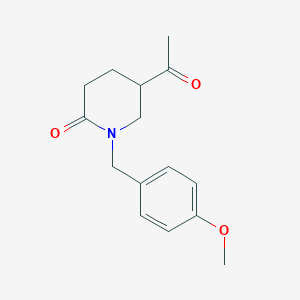
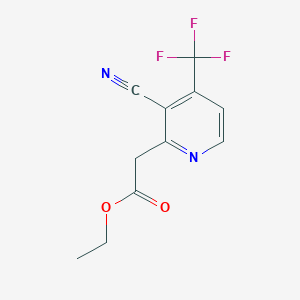
![2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095069.png)
